Sirt2-IN-5 -

Sirt2-IN-5

Catalog Number: EVT-12563133
CAS Number:
Molecular Formula: C26H27Cl2N5O3
Molecular Weight: 528.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sirt2-IN-5 is classified as a thienopyrimidinone derivative, which has been identified through structure-activity relationship studies aimed at developing potent and selective Sirtuin 2 inhibitors. The compound exhibits significant selectivity for Sirtuin 2 over other sirtuins, making it a valuable candidate for research in pharmacological applications targeting this specific isoform.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sirt2-IN-5 typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

  1. Formation of the Thienopyrimidinone Core: This is achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
  2. Substitution Reactions: Various substituents are introduced to optimize binding affinity and selectivity for Sirtuin 2.
  3. Purification: The final product is purified using chromatographic techniques to achieve the desired purity for biological assays.

The synthetic pathway often emphasizes the importance of functional group modifications to enhance the compound's inhibitory activity against Sirtuin 2.

Molecular Structure Analysis

Structure and Data

Sirt2-IN-5 features a thienopyrimidinone scaffold characterized by:

  • A thienopyrimidine ring which contributes to its binding affinity.
  • Substituents that vary in polarity and size to optimize interaction with the active site of Sirtuin 2.

The molecular formula and weight are critical for understanding its pharmacokinetic properties. For instance, computational modeling may provide insights into its three-dimensional conformation and how it interacts with the enzyme's active site.

Chemical Reactions Analysis

Reactions and Technical Details

Sirt2-IN-5 primarily acts through competitive inhibition of Sirtuin 2 by binding to its active site. The key chemical reactions involved include:

  • Deacetylation Reactions: By inhibiting the deacetylation activity of Sirtuin 2, Sirt2-IN-5 alters the acetylation status of target proteins, which can influence various downstream signaling pathways.
  • Binding Affinity Studies: Various assays, such as fluorescence polarization or surface plasmon resonance, are employed to quantify the binding interactions between Sirt2-IN-5 and Sirtuin 2.

These reactions are crucial for elucidating the compound's mechanism of action in biological systems.

Mechanism of Action

Process and Data

Sirt2-IN-5 inhibits the enzymatic activity of Sirtuin 2 by competing with its natural substrates. The mechanism involves:

  1. Competitive Binding: The compound binds to the active site of Sirtuin 2, preventing substrate access.
  2. Altered Protein Acetylation: This inhibition leads to increased acetylation levels of proteins normally deacetylated by Sirtuin 2, affecting cellular processes like gene expression and metabolism.

Experimental data support that this inhibition can have downstream effects on cellular pathways involved in cancer progression and neurodegeneration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sirt2-IN-5 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), which is important for biological assays.
  • Stability: Stability studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for in vivo studies.
  • Molecular Weight: The molecular weight influences its bioavailability and pharmacokinetics.

These properties are essential for determining the practical applications of Sirt2-IN-5 in scientific research.

Applications

Scientific Uses

Sirt2-IN-5 has several promising applications in scientific research:

  1. Cancer Research: By inhibiting Sirtuin 2, researchers can study its role in tumorigenesis and evaluate potential therapeutic strategies.
  2. Neurodegenerative Diseases: Investigating how modulation of Sirtuin 2 activity affects neuroprotection mechanisms could lead to new treatments for diseases like Alzheimer's.
  3. Metabolic Disorders: Understanding the impact of Sirtuin 2 inhibition on metabolic pathways can provide insights into obesity and diabetes management.
Structural Biology and Enzymatic Mechanisms of SIRT2

Catalytic Domain Architecture and NAD⁺-Dependent Deacetylase Activity

Sirtuin 2 (SIRT2) features a conserved catalytic core domain of ~275 amino acids that adopts a characteristic bilobed structure. The large domain contains a classical Rossmann fold (β1-β3, β7-β9 strands; α1, α2, α6, α7, α9-α12 helices) responsible for NAD⁺ cofactor binding. The small domain comprises two modules: a helical bundle (α3-α5 helices) and a zinc-binding domain with two Cys-X-X-Cys motifs essential for structural integrity and catalytic activity [2] [7]. The NAD⁺-binding pocket is situated at the domain interface and consists of three distinct regions:

  • A-site: Binds the adenine-ribose moiety
  • B-site: Accommodates the nicotinamide-ribose group
  • C-site: Deep catalytic pocket where nicotinamide cleavage occurs [2]

The enzymatic mechanism proceeds through a conserved seven-step process:

  • NAD⁺ docking induces conformational changes in the helical domain
  • Nicotinamide cleavage generates a reactive oxocarbenium intermediate
  • Acetyl-lysine attacks C1' to form a 1',2'-O-alkylimidate intermediate
  • Histidine-mediated deprotonation triggers intermediate collapse
  • 1',2'-cyclic intermediate formation
  • Hydrolysis releases 2'-O-acetyl-ADP-ribose
  • Deacetylated lysine dissociation [7] [8]

Table 1: Key Structural Features of SIRT2 Catalytic Domain

Structural ElementFunctional RoleKey Residues/Features
Rossmann fold (large domain)NAD⁺ bindingSix parallel β-strands; eight α-helices
Zinc-binding moduleStructural stabilityTwo Cys-X-X-Cys motifs; tetrahedral Zn²⁺ coordination
Helical bundle (small domain)Substrate recognitionHydrophobic pocket; conformational flexibility
C-pocketCatalytic siteBinds cleaved nicotinamide; mutation disrupts activity
Insertion region (α12-helix)SIRT2-specific featureResidues 296-303; potential protein interaction site [1] [2] [7]

Substrate Recognition and Binding Groove Dynamics

SIRT2 recognizes protein substrates through a large groove spanning the interface between the Rossmann fold and zinc-binding domains. This groove undergoes substantial conformational changes upon substrate binding:

  • Open state: Observed in apo-SIRT2 structures, characterized by a 15-20° angle between domains
  • Closed state: Induced by acetylated peptide binding, creates a sandwich structure with substrate β-strand inserted between β11 strand and FGE loop (Phe⁹⁶-Gly⁹⁷-Glu⁹⁸-Leu⁹⁹ motif) [2] [7]

Substrate specificity is governed by:

  • Acyl chain accommodation: Inducible hydrophobic cavity expands to accommodate acyl groups from acetyl (C2) to myristoyl (C14)
  • Electrostatic complementarity: Conserved basic residues (Lys⁷⁵, Arg⁹⁷) interact with acidic substrate residues
  • β-sheet augmentation: Substrate backbone forms hydrogen bonds with enzyme β-strands
  • Sequence context: Preference for hydrophobic residues at +1 position C-terminal to acetyl-lysine [5] [8]

Structural analyses reveal that SIRT2 efficiently processes adjacent acetylated lysines, with deacetylation of the first site accelerating modification of the neighboring site. This di-lysine deacetylation dynamic creates a "priming effect" influencing substrate turnover rates [5].

Table 2: Key Residues in SIRT2 Substrate Binding Groove

ResidueFunctionConsequence of Mutation
Phe⁹⁶ (FGE loop)Hydrophobic substrate interactionReduced catalytic efficiency
His¹⁸⁷Stabilizes transition stateComplete loss of deacetylase activity
Asp⁹⁵Hydrogen bonding to substrate80% activity reduction
Asn¹⁶⁸Recognition of acetyl carbonyl oxygenImpaired substrate binding
Lys⁷⁵Electrostatic interactionsAltered substrate specificity [2] [5] [7]

Allosteric Modulation and Post-Translational Modifications of SIRT2

SIRT2 contains a unique 14Å-long selectivity pocket adjacent to the NAD⁺ binding site, distinct from other sirtuins. This hydrophobic cavity bounded by Phe⁹⁶, Phe¹³¹, Ile¹⁶⁹, and Leu²⁰⁵ serves as the primary binding site for allosteric inhibitors. Small molecules occupying this pocket induce:

  • Conformational shift in the FGE loop (residues 95-99)
  • Displacement of the "cofactor loop" (residues 217-238)
  • Steric blockade of NAD⁺ accessibility without direct competition [4] [10]

Post-translational modifications regulate SIRT2 activity and localization:1. Phosphorylation:- G₂/M phase hyperphosphorylation at multiple sites increases SIRT2 stability- CDC14B-mediated dephosphorylation targets SIRT2 for proteasomal degradation- Ser³⁶⁸/Ser³⁷² phosphorylation enhances cytoplasmic retention [6] [9]

  • Acetylation:
  • Auto-deacetylation of C-terminal lysines (Lys³⁶⁹, Lys³⁷¹) regulates oligomerization
  • Acetylation-mimetic mutants show 40% reduced activity [6]
  • Ubiquitination:
  • Lys⁴⁸-linked polyubiquitination during mitotic exit
  • Degradation via 26S proteasome regulates cell cycle progression [9]

The disordered N-terminal (residues 1-50) and C-terminal (residues 330-389) extensions modulate enzymatic activity through autoregulatory interactions:

  • N-terminus folds over catalytic cleft in inactive state
  • C-terminus stabilizes oligomeric assemblies (monomer-dimer-trimer equilibrium)
  • Truncation mutants show 3-fold higher activity than full-length protein [1] [4] [6]

Comparative Analysis of SIRT2 Isoforms and Orthologs

Three SIRT2 isoforms exhibit distinct tissue distribution and functional properties:

  • SIRT2.1 (43 kDa, 389 aa):
  • Predominant form in muscle tissue
  • Contains N-terminal nuclear export signal (NES, residues 41-51)
  • Phosphorylation-sensitive cytoplasmic localization
  • SIRT2.2 (39.5 kDa, 352 aa):
  • Brain-enriched isoform
  • Lacks first 37 residues of SIRT2.1
  • Constitutively cytoplasmic
  • SIRT2.3 (35.6 kDa, 319 aa):
  • Brain-specific and age-accumulating
  • Lacks both N-terminal extension and first 31 residues of catalytic core
  • Reduced deacetylase activity (40% of SIRT2.2) [3] [9]

Table 3: SIRT2 Isoform Properties and Expression Patterns

IsoformSizeTissue DistributionSubcellular LocalizationFunctional Characteristics
SIRT2.1389 aa (43 kDa)Skeletal muscle, ubiquitousNucleocytoplasmic shuttlingCell cycle regulation; tubulin deacetylation
SIRT2.2352 aa (39.5 kDa)Brain-enrichedCytoplasmicPrimary neuronal microtubule deacetylase
SIRT2.3319 aa (35.6 kDa)Brain-specificCytoplasmicAge-dependent accumulation; reduced activity

Ortholog comparisons reveal evolutionary adaptations:

  • Human vs. Mouse SIRT2: 95% sequence identity; identical isoform expression patterns
  • Human vs. Yeast Hst2: 38% identity; Hst2 lacks N-terminal extension and brain-specific isoforms
  • Conservation: Zinc-binding motifs 100% conserved; FGE loop 92% conserved; NAD⁺-binding residues invariant [2] [3] [9]

Functional divergence is evident in:

  • Cell cycle regulation: Human SIRT2 modulates G₂/M transition through tubulin deacetylation, while yeast Hst2 influences gene silencing
  • Substrate specificity: Human SIRT2 deacetylates α-tubulin K40 and H4K16, whereas mouse SIRT2 preferentially targets neuronal microtubules
  • Inhibitor sensitivity: Human SIRT2 contains primate-specific allosteric pocket residues (Leu²⁰⁵, Phe¹³¹) conferring differential inhibitor binding [3] [7] [9]

Properties

Product Name

Sirt2-IN-5

IUPAC Name

4-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one

Molecular Formula

C26H27Cl2N5O3

Molecular Weight

528.4 g/mol

InChI

InChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2

InChI Key

LELIKKNLOSXVAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.